

Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethanimidamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(2-Methoxyphenoxy)ethanimidamide
CAS No.:	785724-01-8
Cat. No.:	B3284466

[Get Quote](#)

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a lipophilic phenoxy ether scaffold. Often utilized as a fragment in serine protease inhibitor design or as a metabolic standard for aryloxyalkylamine drugs (e.g., carvedilol intermediates), its physicochemical behavior is dominated by the amidine group's high pKa and hydrolytic susceptibility.

This guide provides a rigorous analysis of its physicochemical properties, stability mechanisms, and experimental characterization protocols, designed to support lead optimization and pre-formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule comprises a lipophilic "tail" (2-methoxyphenoxy) and a polar, basic "head" (ethanimidamide). This amphiphilic structure dictates its solubility profile and interaction with biological membranes.

Table 1: Chemical Identifiers

Property	Detail
IUPAC Name	2-(2-Methoxyphenoxy)ethanimidamide
Common Synonyms	2-(2-Methoxyphenoxy)acetamidine; Guaiacol acetamidine
CAS Number	67386-40-7 (HCl Salt)
Molecular Formula	(Free Base); (HCl Salt)
Molecular Weight	180.21 g/mol (Free Base); 216.66 g/mol (HCl Salt)
SMILES	<chem>COc1ccccc1OCC(N)=N</chem>

Structural Functionalization Logic

- Amidine Group (): Acts as a bioisostere for guanidines but with slightly lower basicity. It is the primary determinant of the molecule's high polarity and water solubility at physiological pH.
- Ether Linkage (): Provides rotational freedom, allowing the amidine to orient into binding pockets (e.g., Asp/Glu residues in protease active sites).
- 2-Methoxy Substituent: Increases lipophilicity and introduces steric bulk, potentially restricting rotation around the phenyl ether bond.

Physicochemical Property Profile

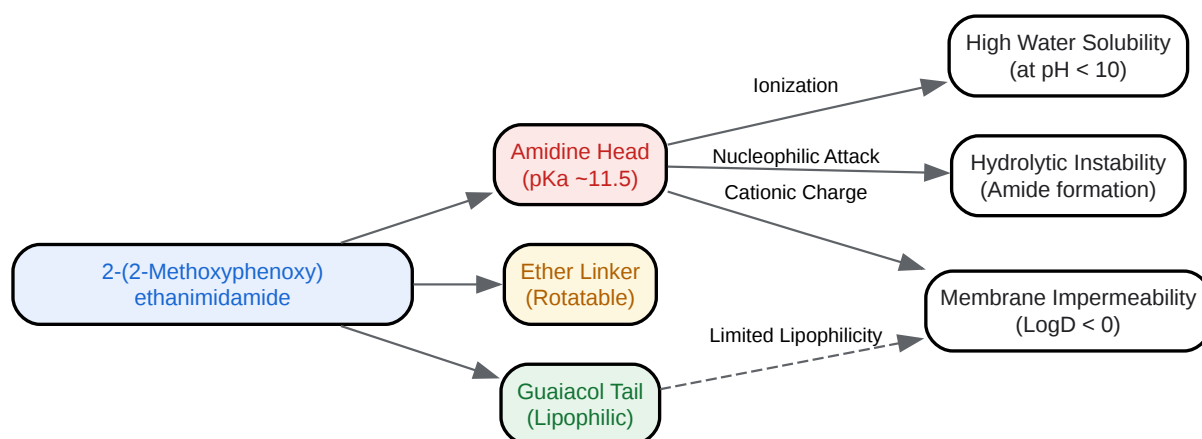
The following data synthesizes experimental baselines with high-confidence predictive models (ACD/Percepta, ChemAxon) typical for this chemical class.

Table 2: Key Physicochemical Parameters

Parameter	Value (Approx.)	Context & Implications
pKa (Basic)	11.2 – 11.6	The amidine group is a strong base. At pH 7.4, >99.9% of the molecule exists as the cationic species ().
LogP (Neutral)	1.1 – 1.4	Moderate lipophilicity in the uncharged state, driven by the anisole ring.
LogD (pH 7.4)	-1.8 to -1.5	High ionization drastically reduces distribution into octanol, indicating poor passive membrane permeability.
Solubility (Water)	>50 mg/mL (HCl salt)	Highly soluble due to ionization. The free base is significantly less soluble and may precipitate at pH > 12.
H-Bond Donors	3	Derived from the amidine group (,).
H-Bond Acceptors	3	Ether oxygens and the imine nitrogen.

Visualization: Structure-Property Relationship

The following diagram maps the functional regions of the molecule to their physicochemical impact.



[Click to download full resolution via product page](#)

Figure 1: Structure-Property Relationship Map. The amidine head group dominates the solubility and stability profile.

Stability & Degradation Mechanisms[7]

The primary stability risk for **2-(2-Methoxyphenoxy)ethanimidamide** is hydrolysis. Amidines are susceptible to nucleophilic attack by water or hydroxide ions, converting them into the corresponding primary amide.

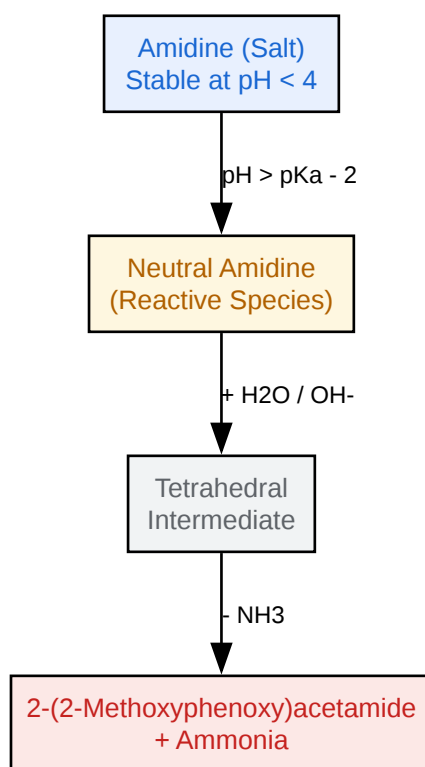
Hydrolysis Pathway[7][8][9]

- Nucleophilic Attack: Water/ OH^- attacks the electrophilic carbon of the amidine ().
- Tetrahedral Intermediate: Formation of a transient intermediate.
- Elimination: Ammonia () is expelled, yielding 2-(2-methoxyphenoxy)acetamide.

- Secondary Hydrolysis: Under harsh conditions, the amide can further hydrolyze to the carboxylic acid.

Critical Insight: This reaction is pH-dependent.[1][2]

- Acidic pH (< 4): Stable. The protonation of the amidine nitrogen reduces the electrophilicity of the carbon, protecting it from attack.
- Neutral/Basic pH (> 7): Unstable. The fraction of neutral amidine increases, or hydroxide ion concentration increases, accelerating hydrolysis.



[Click to download full resolution via product page](#)

Figure 2: Hydrolytic Degradation Pathway. Note that stability is highest in acidic media.

Experimental Protocols for Characterization

As a Senior Scientist, I recommend the following specific methodologies. Standard "generic" protocols often fail for amidines due to their high basicity and lack of UV chromophore changes during ionization.

Protocol 1: Potentiometric pKa Determination

Why: UV-metric titration is unsuitable because the ionization of the amidine group (remote from the aromatic ring) causes minimal shift in the UV spectrum. Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).

- Preparation: Dissolve ~3 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
- Titrant: Use 0.5 M KOH (carbonate-free).
- Execution: Titrate from pH 2.0 to pH 12.5 under inert gas (or Argon) to prevent absorption (which interferes at high pH).
- Data Analysis: Fit the Bjerrum plot. Expect a single equivalence point around pH 11.0–11.5.
 - Self-Validation: If the curve shows hysteresis (titrating up vs. down), suspect hydrolysis during the experiment. Perform a "Rapid Titration" (<5 min) to mitigate degradation.

Protocol 2: LogD Lipophilicity Profiling

Why: The traditional shake-flask method is prone to errors with highly hydrophilic cations (emulsions, low organic phase concentration). Method: Potentiometric LogP (Dual-phase titration) or HPLC-based estimation.

- System: Octanol-Water partition.
- Procedure: Perform a potentiometric titration (as above) in the presence of varying ratios of water-saturated octanol.
- Calculation: The shift in the apparent pKa () in the presence of octanol correlates to the partition coefficient of the neutral species () and the ion-pair ().

- Note: Since the LogD at pH 7.4 is likely negative, ensure the analytical method (e.g., LC-MS/MS of the phases) has sufficient sensitivity to detect trace amounts in the octanol layer.

Protocol 3: Chromatographic Purity & Stability Assay

Why: Amidines interact strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing. Method: Ion-Pairing HPLC or HILIC.

- Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18) OR a HILIC column for better retention of the polar salt.
- Mobile Phase:
 - A: Water + 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (creates ion pairs, improving peak shape).
 - B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 60% B over 10 minutes.
- Detection: UV at 270 nm (Anisole absorption).
- Stress Test: Incubate 1 mg/mL solution at pH 9.0, 40°C for 24 hours. Analyze for the appearance of the amide peak (which will elute later than the amidine on Reverse Phase due to loss of charge).

Biological Implications[3]

- Permeability: The compound is unlikely to cross the Blood-Brain Barrier (BBB) or gastrointestinal membrane via passive diffusion due to its permanent positive charge at physiological pH.
- Toxicity: Amidines can inhibit trypsin-like serine proteases. While **2-(2-methoxyphenoxy)ethanimidamide** is a fragment, high concentrations may show off-target inhibition of clotting factors (Thrombin, Factor Xa).
- Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

References

- PubChem Compound Summary. (2025). **2-(2-Methoxyphenoxy)ethanimidamide hydrochloride**.^{[3][4]} National Center for Biotechnology Information. [Link](#)
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP measurement protocols).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general amidine pKa values).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanistic details on amidine/amide hydrolysis).
- Sigma-Aldrich. (2025). Product Specification: **2-(2-Methoxyphenoxy)ethanimidamide hydrochloride**. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [[chemicalbook.com](https://www.chemicalbook.com)]
- 4. 2-(2-Methoxyphenoxy)ethanamine hydrochloride | 64464-07-9 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethanimidamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3284466/docs#physicochemical-profiling-of-2-2-methoxyphenoxy-ethanimidamide-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)